
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound features a cyclohexyl group and a phenylbutyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 4-phenylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Steps: The two amines are reacted with ethylene oxide or a similar reagent to form the desired diamine. The reaction may require heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines or hydrocarbons.
Applications De Recherche Scientifique
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The cyclohexyl and phenylbutyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-diethyl-1,2-diaminoethane: A simpler diamine with two ethyl groups.
N,N’-dibutyl-1,2-diaminoethane: A diamine with two butyl groups.
N,N’-diphenyl-1,2-diaminoethane: A diamine with two phenyl groups.
Uniqueness
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl and a phenylbutyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
627524-91-8 |
|---|---|
Formule moléculaire |
C19H32N2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H32N2/c1-17-10-12-19(13-11-17)21-16-15-20-14-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,17,19-21H,5-6,9-16H2,1H3 |
Clé InChI |
GXZLHDLUOUEVQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NCCNCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
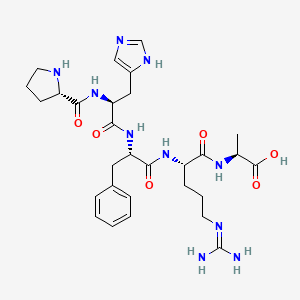
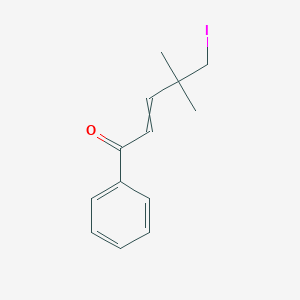
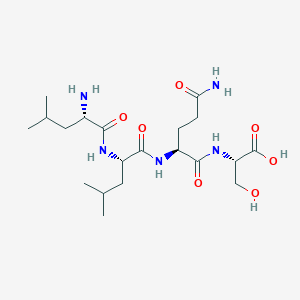
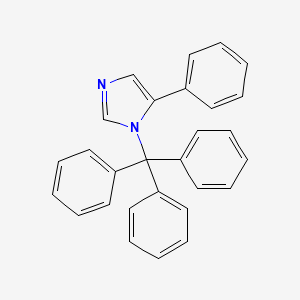
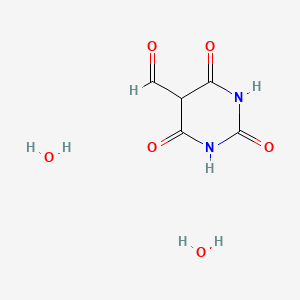
silane](/img/structure/B14226192.png)
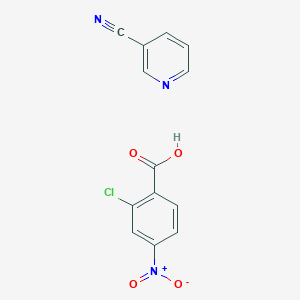
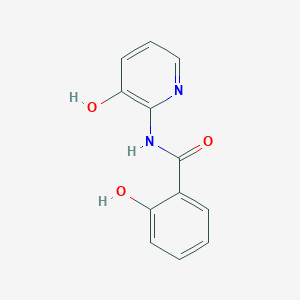
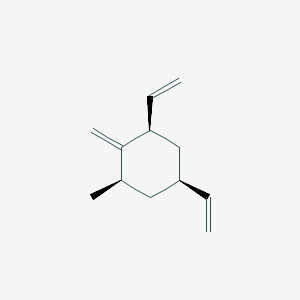
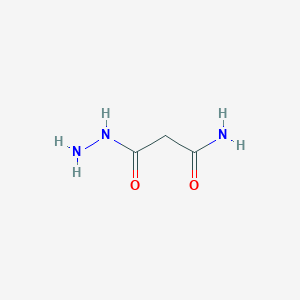
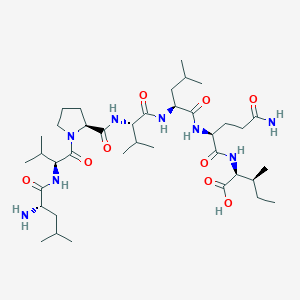
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
